Defined Micromolar Potency Window
CCG-2046 exhibits an IC50 of 4.3 μM for inhibiting the RGS4-Gαo protein-protein interaction, a value that is significantly higher (less potent) than second-generation RGS4 inhibitors like CCG-50014 (IC50 = 30 nM) and CCG-203769 (IC50 = 17 nM), but more potent than the first-in-class inhibitor CCG-4986 (IC50 ≈ 3-5 μM). This places CCG-2046 in a defined micromolar activity window [1].
| Evidence Dimension | Inhibition of RGS4-Gαo interaction |
|---|---|
| Target Compound Data | IC50 = 4.3 μM |
| Comparator Or Baseline | CCG-50014 (IC50 = 30 nM), CCG-203769 (IC50 = 17 nM), CCG-63802 (IC50 = 1.9 μM), CCG-4986 (IC50 ≈ 3-5 μM) |
| Quantified Difference | 143-fold less potent than CCG-50014; 253-fold less potent than CCG-203769; 2.3-fold less potent than CCG-63802; comparable to CCG-4986 |
| Conditions | In vitro flow-cytometric protein interaction assay using purified RGS4 and Gαo proteins |
Why This Matters
For researchers requiring a less potent or intermediate-strength RGS4 inhibitor to avoid complete pathway shutdown, CCG-2046 offers a calibrated level of inhibition distinct from the high-potency tool compounds CCG-50014 or CCG-203769.
- [1] MedChemExpress. RGS Protein Inhibitors Comparison. CCG-50014, CCG-63802, CCG 203769, CCG-2046, CCG-4986. View Source
